3,4,5-Trifluorophenylacetonitrile
Overview
Description
3,4,5-Trifluorophenylacetonitrile: is an organic compound with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . It is characterized by the presence of three fluorine atoms attached to a benzene ring and a nitrile group attached to the acetonitrile moiety. This compound is a colorless liquid or solid, depending on the temperature, and is soluble in various organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4,5-Trifluorophenylacetonitrile involves the reaction of 3,4,5-trifluorobenzaldehyde with sodium cyanide under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,4,5-trifluorobenzaldehyde and sodium cyanide.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, and the reaction mixture is stirred at an appropriate temperature until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Raw Materials: 3,4,5-trifluorobenzaldehyde and sodium cyanide.
Catalysts: Quaternary ammonium salts may be used as phase transfer catalysts to enhance the reaction rate.
Reaction Conditions: The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trifluorophenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under conditions that facilitate nucleophilic aromatic substitution
Major Products:
Oxidation: 3,4,5-trifluorobenzoic acid.
Reduction: 3,4,5-trifluorophenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3,4,5-Trifluorophenylacetonitrile is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also be used in the development of fluorinated analogs of biologically active molecules .
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit various biological activities, including anti-inflammatory and analgesic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and materials with unique properties due to the presence of fluorine atoms .
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorophenylacetonitrile depends on its specific applicationThe nitrile group can participate in various chemical reactions, leading to the formation of active metabolites .
Molecular Targets and Pathways:
Enzymes: The compound or its derivatives may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity and leading to therapeutic effects
Comparison with Similar Compounds
2,4,5-Trifluorophenylacetonitrile: Similar structure but with different fluorine atom positions.
3,4,5-Trifluorobenzonitrile: Similar structure but lacks the acetonitrile moiety.
3,4,5-Trifluorophenylamine: Similar structure but with an amine group instead of a nitrile group
Uniqueness: 3,4,5-Trifluorophenylacetonitrile is unique due to the specific arrangement of fluorine atoms and the presence of both nitrile and acetonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLNRQODQRVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380732 | |
Record name | 3,4,5-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220228-03-5 | |
Record name | 3,4,5-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 220228-03-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.